molecular formula C12H10ClNO2S B091585 Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate CAS No. 17969-38-9

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Cat. No.: B091585
CAS No.: 17969-38-9
M. Wt: 267.73 g/mol
InChI Key: MJGJGPMQTCOMSC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester with these biomolecules often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which plays a vital role in the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by influencing the release of energy from carbohydrates during metabolism.

Molecular Mechanism

At the molecular level, 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been found to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage.

Metabolic Pathways

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives are known to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of specific metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of 4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of 2-(4-chlorophenyl)thiazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate has numerous applications in scientific research:

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Comparison: Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is unique due to its specific structural features and the presence of the chlorophenyl group, which enhances its biological activity. Compared to other thiazole derivatives, this compound exhibits a broader range of applications and higher potency in certain biological assays .

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJGPMQTCOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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